molecular formula C11H19NO6 B3053740 Boc-Asp(Ome)-Ome CAS No. 55747-84-7

Boc-Asp(Ome)-Ome

Cat. No.: B3053740
CAS No.: 55747-84-7
M. Wt: 261.27 g/mol
InChI Key: DFXUYFITVOWQNH-ZETCQYMHSA-N
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Description

Boc-Asp(Ome)-Ome is a derivative of aspartic acid, a common amino acid. The compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The “Boc” group refers to tert-butyloxycarbonyl, a protective group for the amino function, while “Ome” stands for the methyl ester, which protects the carboxyl group.

Mechanism of Action

Target of Action

Compounds with similar structures, such as (2s)-8-[(tert-butoxycarbonyl)amino]-2-(1h-indol-3-yl)octanoic acid, have been found to target the s-phase kinase-associated protein 1 . This protein plays a crucial role in cell cycle progression .

Mode of Action

The compound (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate contains a tert-butoxycarbonyl (Boc) group, which is commonly used as an N α-amino protecting group in peptide synthesis . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This deprotection allows the compound to interact with its targets .

Biochemical Pathways

The removal of the boc group is a common step in peptide synthesis, suggesting that this compound may be involved in the synthesis or modification of peptides .

Pharmacokinetics

The presence of the boc group may influence these properties, as it can increase the compound’s stability and resistance to enzymatic degradation .

Result of Action

The result of the action of (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate is likely related to its role in peptide synthesis. By protecting the amino group during synthesis, the compound can help ensure the correct structure and function of the resulting peptide .

Action Environment

The action of (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate can be influenced by various environmental factors. For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(Ome)-Ome typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The carboxyl group is then esterified using methanol and an acid catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group attachment.

Chemical Reactions Analysis

Types of Reactions

Boc-Asp(Ome)-Ome undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid.

    Hydrolysis: Conversion of the methyl ester to the free carboxylic acid using bases like sodium hydroxide.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for Boc group removal.

    Sodium Hydroxide: Used for ester hydrolysis.

    Dicyclohexylcarbodiimide: Used for peptide coupling.

Major Products Formed

    Aspartic Acid Derivatives: Formed after deprotection and hydrolysis.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Boc-Asp(Ome)-Ome is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein structure and function.

    Medicine: In the development of peptide-based drugs.

    Industry: In the production of synthetic peptides for various applications.

Comparison with Similar Compounds

Similar Compounds

    Boc-Ala-Ome: A similar compound with alanine instead of aspartic acid.

    Boc-Glu(Ome)-Ome: A similar compound with glutamic acid.

Uniqueness

Boc-Asp(Ome)-Ome is unique due to the presence of both the Boc and methyl ester protective groups, which provide stability and ease of handling during peptide synthesis. Its specific structure allows for selective reactions, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXUYFITVOWQNH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451393
Record name (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55747-84-7
Record name (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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